molecular formula C9H17NO3 B062528 [1(S)-Methyl-2(S),3-epoxypropyl]-carbamic acid tert-butyl ester CAS No. 165683-88-5

[1(S)-Methyl-2(S),3-epoxypropyl]-carbamic acid tert-butyl ester

Cat. No.: B062528
CAS No.: 165683-88-5
M. Wt: 187.24 g/mol
InChI Key: CPVJSPZFUWECHS-NKWVEPMBSA-N
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Description

[1(S)-Methyl-2(S),3-epoxypropyl]-carbamic acid tert-butyl ester is a chemical compound with the molecular formula C9H17NO3 and a molecular weight of 187.24 g/mol . It is known for its unique structure, which includes an epoxy group and a carbamate ester. This compound is used in various scientific research applications due to its reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1(S)-Methyl-2(S),3-epoxypropyl]-carbamic acid tert-butyl ester typically involves the reaction of an appropriate epoxide with a carbamate ester. One common method includes the use of dichloromethane and pentane as solvents, with a reaction temperature range of 48-50°C . The boiling point of the compound is approximately 272.6°C, and it has a density of 1.071 g/cm³ .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[1(S)-Methyl-2(S),3-epoxypropyl]-carbamic acid tert-butyl ester undergoes various chemical reactions, including:

    Oxidation: The epoxy group can be oxidized to form diols or other oxidized derivatives.

    Reduction: Reduction reactions can open the epoxy ring, leading to the formation of alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the epoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents to optimize the reaction.

Major Products Formed

The major products formed from these reactions include diols, alcohols, and substituted carbamate esters, depending on the type of reaction and reagents used.

Scientific Research Applications

[1(S)-Methyl-2(S),3-epoxypropyl]-carbamic acid tert-butyl ester has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials, including coatings, adhesives, and resins.

Mechanism of Action

The mechanism of action of [1(S)-Methyl-2(S),3-epoxypropyl]-carbamic acid tert-butyl ester involves its reactivity with various molecular targets. The epoxy group can interact with nucleophiles, leading to the formation of covalent bonds with proteins, enzymes, or other biomolecules. This reactivity is crucial for its applications in bioconjugation and drug development.

Comparison with Similar Compounds

Similar Compounds

  • [1(S)-Methyl-2(S),3-epoxypropyl]-carbamic acid methyl ester
  • [1(S)-Methyl-2(S),3-epoxypropyl]-carbamic acid ethyl ester
  • [1(S)-Methyl-2(S),3-epoxypropyl]-carbamic acid isopropyl ester

Uniqueness

Compared to these similar compounds, [1(S)-Methyl-2(S),3-epoxypropyl]-carbamic acid tert-butyl ester is unique due to its tert-butyl ester group, which provides steric hindrance and influences its reactivity and stability. This makes it particularly useful in applications where controlled reactivity and stability are essential.

Properties

IUPAC Name

tert-butyl N-[(1S)-1-[(2S)-oxiran-2-yl]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-6(7-5-12-7)10-8(11)13-9(2,3)4/h6-7H,5H2,1-4H3,(H,10,11)/t6-,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPVJSPZFUWECHS-NKWVEPMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CO1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H]1CO1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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